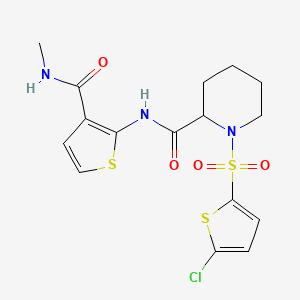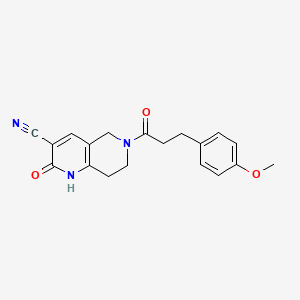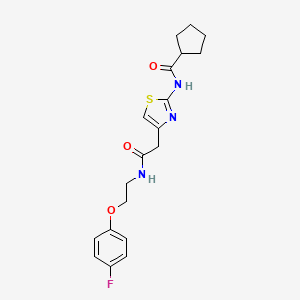![molecular formula C21H20N4O3 B2715706 3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1206999-09-8](/img/structure/B2715706.png)
3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Diazepines and Quinazolines : Research has explored the synthesis of fully unsaturated 1H- and 3H-1,4-benzodiazepines from 4-quinolyl azides, highlighting the chemical versatility and potential application of quinazoline derivatives in the development of new pharmacological compounds (Sashida, Fujii, & Tsuchiya, 1987). This process involves ring expansion and tautomerization, demonstrating the compound's utility in creating complex heterocyclic structures.
Catalyzed Synthesis for Heterocyclic Rings : A study detailed the InCl3-catalyzed synthesis of bridged tetrahydroquinolines and chromanes, emphasizing the compound's role in forming heterocyclic rings through a sequential three-component cascade process (Vachan et al., 2020). This method underscores the compound's significance in synthetic organic chemistry, enabling the creation of complex structures from simple materials.
Chemodivergent Synthesis : Research into chemodivergent synthesis has shown how different solvents can influence the creation of complex molecules from simple starting materials, including the synthesis of methanodibenzo[b,f][1,5]diazocin-13-ylmethanones and tetrahydroquinolines. This approach highlights the compound's utility in organic synthesis, offering a pathway to diverse molecular architectures (Muthukrishnan et al., 2020).
Potential Applications
Antimicrobial Agents : New quinazolines synthesized for potential antimicrobial applications demonstrate the compound's relevance in developing treatments against bacterial and fungal infections. These findings open avenues for the design of novel antimicrobial agents based on quinazoline derivatives (Desai, Shihora, & Moradia, 2007).
Central Nervous System Stimulants : The synthesis of 5,8-methanoquinazolines fused with various heterocycles indicated potential central nervous system stimulant activities, suggesting applications in neuropharmacology and the design of CNS-active drugs (Nagai et al., 1998).
Propiedades
IUPAC Name |
11-[2-(4-oxoquinazolin-3-yl)acetyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c26-19-7-3-6-18-15-8-14(10-25(18)19)9-23(11-15)20(27)12-24-13-22-17-5-2-1-4-16(17)21(24)28/h1-7,13-15H,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWKFBVZTBRIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(3-methoxyphenyl)-2-methyl-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2715625.png)
![2-[(E)-({4-[(E)-2-phenylethenyl]phenyl}imino)methyl]phenol](/img/structure/B2715626.png)

![1-Methyl-N-[[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropane-1-carboxamide;dihydrochloride](/img/structure/B2715628.png)
![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)



![N'-(2,4-dimethylphenyl)-N-[2-(furan-2-yl)ethyl]oxamide](/img/structure/B2715645.png)
![(E)-1-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2715646.png)
